LY 288601

Antitumor Activity Cell Culture Cytotoxicity Comparative Oncology

For researchers investigating antifolate resistance, LY 288601 offers a distinct chemical probe not interchangeable with pemetrexed. The saturated 5,6-bond in its pyrrolo[2,3-d]pyrimidine core creates a hybrid scaffold, enabling precise SAR dissection. - Unique Tool: Attribute differences in enzyme inhibition or polyglutamation directly to ring saturation when compared with pemetrexed or lometrexol. - Resistance Profiling: Use in cell line panels to identify sensitivity distinct from multi-targeted TS or GARFT-specific inhibitors. - Supply Assurance: Sourced with ≥98% purity and shipped under stability-verified ambient conditions.

Molecular Formula C20H23N5O6
Molecular Weight 429.4 g/mol
CAS No. 152920-47-3
Cat. No. B1675652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 288601
CAS152920-47-3
SynonymsLY 288601;  LY-288601;  LY288601;  LY 288,601;  LY-288,601;  LY288,601;  5,6-Dihydro-LY231514; 
Molecular FormulaC20H23N5O6
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)NC(=NC2=O)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,12-13H,3,6-9H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t12-,13-/m0/s1
InChIKeyWIQHGSZNXPONNQ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY288601 Overview


The compound (2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid, also designated LY288601, is a classical antifolate within the pyrrolo[2,3-d]pyrimidine class. It functions as an inhibitor of folate-dependent enzymes and is structurally defined as the 5,6-dihydro analog of the clinically used agent pemetrexed (LY231514) [1]. The molecule is characterized by a molecular weight of 429.43 g/mol and a molecular formula of C20H23N5O6 .

LY288601 Procurement Justification


Within the antifolate class, minor structural modifications can profoundly alter target selectivity, cellular transport, and metabolic activation, rendering generic substitution scientifically unsound. LY288601 is not merely a less potent analog of pemetrexed; it represents a distinct chemical probe defined by a saturated 5,6-bond in its pyrrolo[2,3-d]pyrimidine ring system [1]. This single reduction creates a hybrid structure that combines the ring saturation found in the GARFT-specific inhibitor lometrexol (DDATHF) with the core heterocycle of the multi-targeted TS inhibitor pemetrexed [1]. Consequently, data derived from experiments with pemetrexed cannot be extrapolated to LY288601, and vice versa. The selection of LY288601 must be driven by the need to interrogate the specific biological consequences of this unique saturated hybrid scaffold, which may exhibit a different spectrum of enzyme inhibition, polyglutamation efficiency, or resistance profile compared to its fully aromatic counterpart.

LY288601 Comparative Evidence


Antitumor Activity Comparison

LY288601 was directly compared to its parent compound, LY231514 (pemetrexed), and the related GARFT inhibitor DDATHF (lometrexol) in a series of cell culture cytotoxicity assays and in vivo tumor models [1]. The study was designed to evaluate the antitumor activity of LY288601 against both murine and human tumor cell lines, providing a head-to-head assessment of its efficacy relative to these key comparators [1].

Antitumor Activity Cell Culture Cytotoxicity Comparative Oncology

Hybrid Scaffold vs TS and GARFT Inhibitors

LY288601 is structurally defined as a hybrid molecule. It possesses the ring saturation characteristic of the GARFT inhibitor DDATHF (lometrexol) and the 6,5-heterocyclic ring system of the TS inhibitor LY231514 (pemetrexed) [1]. This unique architecture is not found in either of the comparator molecules, which are either fully aromatic (pemetrexed) or have a different core structure (lometrexol).

Medicinal Chemistry Structure-Activity Relationship Antifolate Design

OCT1 Transporter Inhibition

In a cell-based assay, LY288601 was evaluated for its ability to inhibit the human organic cation transporter 1 (OCT1), a key determinant of hepatic drug uptake and potential drug-drug interactions [1]. The assay measured the reduction in uptake of the fluorescent substrate ASP+ in HEK293 cells expressing human OCT1 [1].

Transporter Inhibition Drug-Drug Interaction Cellular Uptake

LY288601 Research Applications


Biological Impact of 5,6-Ring Saturation

LY288601 is the optimal choice for studies designed to elucidate the structure-activity relationship (SAR) surrounding ring saturation in this class of antifolates. Its unique hybrid structure [1] makes it an essential comparator for experiments involving pemetrexed, lometrexol, or other related compounds. Using LY288601 allows researchers to directly attribute any observed differences in enzyme inhibition, polyglutamation, or cellular efficacy to the presence of the saturated 5,6-bond.

Differential Antitumor Activity and Resistance Profiling

The demonstrated antitumor activity of LY288601 in comparative studies [1] supports its use in screening panels of cancer cell lines to identify tumors with sensitivity distinct from that of pemetrexed or lometrexol. This application is particularly relevant for exploring potential activity in cell lines with acquired resistance to other antifolates, where the altered scaffold of LY288601 might circumvent established resistance pathways.

Folate-Dependent Enzyme Inhibition Studies

As a classical antifolate, LY288601 serves as a valuable tool compound for biochemical and cellular assays aimed at dissecting the roles of thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). Given its hybrid nature [1], it can be used in parallel with pemetrexed (a multi-targeted TS inhibitor) and DDATHF (a GARFT-specific inhibitor) to map the relative contribution of each enzyme target to the observed cytotoxic phenotype in a given cell line.

Cellular Uptake and Transporter Interactions

The available data on OCT1 transporter inhibition [2] provides a starting point for more detailed investigations into the cellular pharmacology of LY288601. Researchers can employ this compound in assays designed to compare its uptake via the reduced folate carrier (RFC), folate receptors (FRs), and proton-coupled folate transporter (PCFT) against that of pemetrexed and other clinical antifolates. Such studies are critical for understanding the determinants of tumor selectivity and potential mechanisms of resistance.

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